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Amfenac-d5 Sodium Hydrate

Cat. No.: B1163675
M. Wt: 300.3
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Foundations of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. humanjournals.com Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). humanjournals.com This mass difference is the foundation of its utility in pharmaceutical science. When a hydrogen atom in a drug molecule is replaced with a deuterium atom, the resulting carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.inresearchgate.net

This difference in bond strength gives rise to the deuterium kinetic isotope effect (KIE) . portico.orgtandfonline.com The KIE describes the change in the rate of a chemical reaction when a C-H bond involved in the rate-determining step is replaced with a C-D bond. nih.govnih.gov Because the C-D bond is more difficult to break, metabolic reactions that involve the cleavage of this bond, such as those catalyzed by Cytochrome P450 (CYP) enzymes, can be significantly slowed. nih.govtandfonline.com This principle is not only used to probe reaction mechanisms but is also exploited to enhance the metabolic stability and pharmacokinetic properties of drug candidates. nih.govportico.orgnih.gov

Strategic Importance of Amfenac-d5 Sodium Hydrate (B1144303) as a Stable Isotope Standard

Amfenac-d5 Sodium Hydrate is the deuterated form of Amfenac (B1665970), a non-steroidal anti-inflammatory drug (NSAID) and a potent inhibitor of cyclooxygenase (COX) enzymes. bertin-bioreagent.comdrugbank.combiocompare.com Amfenac itself is the active metabolite of the prodrug Nepafenac (B1678188), which is used to treat pain and inflammation associated with cataract surgery. drugbank.comresearchgate.netcentaurpharma.com The "-d5" designation indicates that five hydrogen atoms on the benzoyl ring of the Amfenac molecule have been replaced with deuterium atoms. bdg.co.nz

The primary and critical role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for the highly accurate quantification of Amfenac in biological samples. bertin-bioreagent.combdg.co.nz In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variations that can occur during sample processing and analysis. wuxiapptec.comresearchgate.net

SIL-IS, like this compound, are considered the gold standard for quantitative bioanalysis. wuxiapptec.com Because they are nearly identical chemically and physically to the analyte (the non-labeled drug), they behave in the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.com However, due to its higher mass, the deuterated standard can be clearly distinguished from the unlabeled analyte by the detector. This allows for the precise calculation of the analyte's concentration by comparing its response to the known concentration of the internal standard, thereby correcting for analyte loss or signal fluctuations and ensuring the reliability of the data. wuxiapptec.comresearchgate.net This is particularly crucial for determining the concentration of Amfenac in ocular tissues following the administration of Nepafenac. researchgate.netnih.gov

Table 1: Properties of this compound

PropertyDescription
Chemical Name[2-Amino-3-(benzoyl-d5)phenyl]acetic Acid Sodium Salt Hydrate
Molecular FormulaC₁₅H₇D₅NNaO₃
Isotopic LabelDeuterium (D, ²H)
Primary ApplicationStable isotope-labeled internal standard. bdg.co.nz
Analyte QuantifiedAmfenac (active metabolite of Nepafenac). bertin-bioreagent.combdg.co.nz
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). bertin-bioreagent.com

Overview of Research Paradigms Utilizing Deuterated Pharmaceutical Analogues

The use of deuterated compounds in pharmaceutical research extends far beyond their role as internal standards. The unique properties conferred by deuterium substitution have given rise to several key research paradigms.

One major application is in the study of drug metabolism and pharmacokinetics (ADME). nih.govresearchgate.net By using deuterated analogues as tracers, researchers can follow the metabolic fate of a drug, identifying its metabolites and understanding its clearance pathways without the need for radioactive labels. researchgate.netresearchgate.net

Table 2: Research Applications of Deuterated Analogues

Research ParadigmObjectiveUnderlying Principle
Internal Standards for BioanalysisAccurate quantification of drugs/metabolites in biological matrices. wuxiapptec.comChemical similarity to analyte with a distinct mass for MS detection. scispace.com
ADME/Metabolic Pathway StudiesTrace and identify metabolic pathways and drug disposition. nih.govDeuterium acts as a stable, non-radioactive tag for tracking the molecule. scispace.com
Development of Deuterated DrugsImprove pharmacokinetic properties (e.g., half-life, exposure) and/or reduce toxic metabolites. nih.govnih.govThe kinetic isotope effect slows metabolism at the site of deuteration. tandfonline.comacs.org
Mechanistic StudiesElucidate the mechanisms of chemical and enzymatic reactions. portico.orgwikipedia.orgThe magnitude of the kinetic isotope effect provides insight into bond-breaking steps. nih.gov

Compound Names Mentioned

Properties

Molecular Formula

C₁₅H₉D₅NNaO₄

Molecular Weight

300.3

Synonyms

2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt Hydrate;  _x000B_[2-Amino-3-(benzoyl-d5)phenyl]acetic Acid;  NSC 309467-d5; 

Origin of Product

United States

Synthesis and Advanced Characterization of Amfenac D5 Sodium Hydrate

Synthetic Methodologies for Deuterated Amfenac (B1665970) Analogues

The introduction of deuterium (B1214612) into pharmacologically active molecules is a key strategy for modifying their metabolic profiles. nih.govnih.gov Deuteration can lead to improved pharmacokinetic properties by slowing down metabolic processes that involve the cleavage of carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect. researchgate.net The synthesis of deuterated compounds like Amfenac-d5 Sodium Hydrate (B1144303) can be approached through several strategic methodologies, including rational design, direct isotopic exchange, or building the molecule from deuterated precursors (de novo synthesis). researchgate.net

The primary goal of selective deuteration in drug development is to enhance metabolic stability. nih.gov This is achieved by identifying the "metabolic soft spots" of a molecule—positions that are most susceptible to enzymatic degradation, typically through oxidation by cytochrome P450 enzymes. For Amfenac, a non-steroidal anti-inflammatory drug (NSAID), metabolic pathways would likely involve hydroxylation of the aromatic rings. The benzoyl ring, being an electron-deficient phenyl group, is a logical site for such metabolic attacks.

By replacing the hydrogen atoms on this ring with deuterium, the resulting carbon-deuterium (C-D) bonds, which are stronger than C-H bonds, can slow down the rate of metabolic oxidation. nih.gov This strategic placement of deuterium atoms serves as a metabolic probe to investigate how stability is affected and can lead to a longer drug half-life and increased systemic exposure. nih.govbeilstein-archives.org The selection of the five hydrogen atoms on the benzoyl ring for deuteration in Amfenac-d5 is a rational approach to block a primary route of metabolism without altering the core pharmacophore responsible for its anti-inflammatory activity. medchemexpress.commedchemexpress.com

Hydrogen-deuterium exchange (HDE) reactions are a direct method for introducing deuterium into a molecule. nih.gov These methods are advantageous as they can be applied late in the synthetic sequence, using the final drug molecule as the starting material. princeton.edu For aromatic compounds like Amfenac, transition-metal-catalyzed HDE reactions are particularly effective. nih.gov

Catalysts based on metals such as iridium, rhodium, or palladium can facilitate the exchange of aromatic protons with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂). nih.govnih.gov For instance, iridium catalysts with specific ligands have been shown to selectively deuterate the ortho-positions of directing groups. nih.gov In the case of Amfenac, the amino and acetyl groups on the other phenyl ring could direct such an exchange; however, achieving selective deuteration of only the benzoyl ring would require careful optimization of catalysts and reaction conditions to prevent exchange at undesired positions.

Optimization of HDE reactions involves screening various catalysts, solvents, temperatures, and deuterium sources to maximize the level of deuterium incorporation and regioselectivity. researchgate.netnih.gov Continuous-flow processes have emerged as an advanced strategy to improve isotopic enrichment by allowing for iterative deuteration cycles. nih.gov

Table 1: Common Deuterium Sources for Isotopic Exchange Reactions

Deuterium Source Formula Common Applications
Heavy Water D₂O Economical and widely used deuterium source for various HDE reactions. nih.gov
Deuterium Gas D₂ Used in catalytic reductive deuteration and some HDE processes.
Deuterated Solvents e.g., Methanol-d4 (CD₃OD) Can act as both solvent and deuterium source.

De novo synthesis involves constructing the target molecule from simple, commercially available deuterated starting materials. wikipedia.org This approach offers the highest degree of control over the specific sites of deuteration, ensuring high isotopic purity at the desired positions. nih.gov For Amfenac-d5, a plausible de novo pathway would begin with a deuterated version of one of the key building blocks.

Table 2: Comparison of Synthetic Strategies for Deuteration

Strategy Advantages Disadvantages
Rational Design Targets metabolic weaknesses; potential for significant pharmacokinetic improvement. nih.gov Requires prior knowledge of the drug's metabolic pathways.
Isotopic Exchange Can be performed on the final drug molecule (late-stage functionalization). princeton.edu May lack regioselectivity; can lead to a mixture of isotopologues; may require extensive optimization. nih.gov

| De Novo Synthesis | High regioselectivity and isotopic purity; precise control over deuterium placement. nih.gov | Often requires longer synthetic routes; relies on the availability of deuterated starting materials. |

Advanced Spectroscopic and Chromatographic Characterization for Isotopic Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Amfenac-d5, the signals corresponding to the five protons on the benzoyl ring would be absent or significantly diminished. farmaciajournal.com The disappearance of these aromatic proton signals provides direct evidence of successful deuterium incorporation at the intended sites. The remaining signals for the other aromatic protons and the methylene (B1212753) (-CH₂-) protons would remain, confirming the integrity of the rest of the molecule.

²H NMR (Deuterium NMR): Conversely, a ²H NMR spectrum would show signals in the aromatic region corresponding to the newly introduced deuterium atoms. sigmaaldrich.com Deuterium NMR is a powerful technique for directly observing the deuterated positions and can be used to quantify the deuterium enrichment at each site. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their chemical shifts may be slightly upfield compared to their protonated counterparts. This provides further confirmation of the locations of deuteration.

Table 3: Expected ¹H NMR Spectral Changes for Amfenac-d5

Protons Expected Chemical Shift (ppm) (approx.) Expected Observation in Amfenac-d5
Benzoyl-H 7.2 - 7.8 Signals absent or greatly reduced
Phenylacetic-H 6.8 - 7.4 Signals present
Methylene (-CH₂-) ~3.6 Signal present

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular weight of the deuterated compound and determining its isotopic abundance with high accuracy. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap FT-MS provide precise mass measurements, allowing for the unambiguous confirmation of the elemental composition. researchgate.netmdpi.com

For Amfenac-d5 Sodium Hydrate, the molecular weight is expected to increase by approximately 5 Da compared to the non-deuterated analogue, corresponding to the replacement of five hydrogen atoms (atomic mass ≈ 1.008 Da) with five deuterium atoms (atomic mass ≈ 2.014 Da). HRMS can measure this mass difference with high precision. nih.gov

Table 4: Molecular Weight Verification by HRMS

Compound Molecular Formula Exact Mass (Monoisotopic)
Amfenac Sodium C₁₅H₁₂NNaO₃ 293.0742

Vibrational Spectroscopy (IR, Raman) Applications in Structural Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups and bonds within the molecule. In the case of this compound, the most significant feature in its IR spectrum, when compared to its non-deuterated counterpart, is the shift of the C-H stretching and bending vibrations of the benzoyl ring to lower wavenumbers due to the heavier mass of deuterium.

The C-D stretching vibrations are typically observed in the range of 2100-2300 cm⁻¹, a region that is generally free from other vibrations, making it a clear diagnostic marker for deuteration. The aromatic C-H stretching vibrations in the non-deuterated Amfenac would appear around 3000-3100 cm⁻¹. Other key functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ketone (around 1650-1680 cm⁻¹), and the carboxylate (COO⁻) asymmetric and symmetric stretches (around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively), are also readily identified.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy provides valuable information about the carbon skeleton and the deuterated benzoyl ring.

Similar to IR spectroscopy, the C-D vibrations in the Raman spectrum will appear at lower frequencies compared to the C-H vibrations of the non-deuterated compound. The aromatic ring vibrations, which are often strong in Raman spectra, would also show subtle shifts upon deuteration, providing further confirmation of the isotopic labeling. The symmetric vibrations of the molecule, such as the breathing modes of the aromatic rings, are particularly well-suited for Raman analysis.

The following table summarizes the expected key vibrational bands for this compound, with a comparison to its non-deuterated analog.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) for this compoundCorresponding Wavenumber Range (cm⁻¹) for Amfenac Sodium HydrateTechnique
N-H Stretching (amine)3300 - 35003300 - 3500IR, Raman
C-D Stretching (aromatic)2100 - 2300N/AIR, Raman
C-H Stretching (aromatic)N/A3000 - 3100IR, Raman
C=O Stretching (ketone)1650 - 16801650 - 1680IR, Raman
COO⁻ Asymmetric Stretching1550 - 16101550 - 1610IR
Aromatic Ring Stretching1400 - 16001400 - 1600IR, Raman
COO⁻ Symmetric Stretching1380 - 14201380 - 1420IR
C-D In-plane Bending~800 - 900N/AIR, Raman
C-H In-plane BendingN/A~1000 - 1200IR, Raman
C-D Out-of-plane Bending~600 - 700N/AIR
C-H Out-of-plane BendingN/A~700 - 900IR

Note: The expected wavenumber ranges for this compound are based on the known spectral data for Amfenac Sodium Hydrate and the principles of isotopic effects on vibrational frequencies. The substitution of hydrogen with deuterium results in a shift to lower wavenumbers for the corresponding vibrational modes.

Chromatographic Purity Assessment (e.g., HPLC, GC) for Research Standards

The purity of a research standard is of paramount importance to ensure the accuracy and reliability of experimental results. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the methods of choice for assessing the purity of pharmaceutical compounds like this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment. This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of the main compound from any potential impurities, including the non-deuterated Amfenac and any synthetic by-products. The detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong UV absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC):

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. A common derivatization agent for carboxylic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its more volatile trimethylsilyl (B98337) ester.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral information, which can be used to identify impurities.

The following tables outline typical chromatographic conditions for the purity assessment of this compound.

Table: Typical HPLC Parameters for Purity Assessment

ParameterCondition
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseA: AcetonitrileB: Water with 0.1% Formic Acid
GradientTime (min)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Table: Typical GC Parameters for Purity Assessment (after derivatization)

ParameterCondition
ColumnDB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramInitial: 150 °C (hold 2 min)Ramp: 10 °C/min to 300 °C (hold 5 min)
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line290 °C
Ion Source Temp.230 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Bioanalytical Method Development and Validation Utilizing Amfenac D5 Sodium Hydrate As an Internal Standard

Role of Amfenac-d5 Sodium Hydrate (B1144303) as an Internal Standard in Quantitative Bioanalysis

The ideal internal standard (IS) in quantitative bioanalysis should mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any variability. nih.gov A stable isotope-labeled internal standard, like Amfenac-d5 Sodium Hydrate, is considered the most suitable choice as it shares near-identical physicochemical properties with the unlabeled analyte, Amfenac (B1665970). medchemexpress.com This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and reliable quantification. nih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Pharmaceutical Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before any processing. nih.gov In this context, this compound serves as the spike for the quantification of Amfenac. The fundamental principle of IDMS is that the ratio of the naturally occurring analyte to the isotopically labeled standard remains constant throughout the analytical procedure, even if there is sample loss. nih.gov By measuring the isotopic ratio of the analyte in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined. nih.gov This method is considered a primary ratio method, capable of providing highly accurate and precise measurements, making it invaluable in pharmaceutical research where data integrity is paramount.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Amfenac and its Metabolites

The development of a robust LC-MS/MS method for the simultaneous determination of Amfenac and its primary metabolite, 7-benzoyl-2-oxindole, necessitates careful optimization of both chromatographic and mass spectrometric parameters. nih.govnih.gov The use of this compound as an internal standard is integral to this process, ensuring accurate quantification of Amfenac. A separate internal standard would be required for the metabolite.

A typical LC-MS/MS method would involve the following steps:

Sample Preparation: Protein precipitation is a common and straightforward method for extracting Amfenac and its metabolite from plasma samples. nih.gov

Chromatographic Separation: Reversed-phase chromatography is often employed to separate the analytes from endogenous matrix components. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is a common choice. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Amfenac, its metabolite, and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amfenac292.1248.1
7-benzoyl-2-oxindole238.1146.1
Amfenac-d5297.1253.1

This table is interactive. You can sort and filter the data.

Optimization of Chromatographic Separation Parameters for Deuterated and Unlabeled Analogues

While deuterated internal standards are chemically very similar to their unlabeled counterparts, slight differences in chromatographic behavior can sometimes be observed. This is known as the isotope effect. Therefore, it is crucial to optimize the chromatographic conditions to ensure that Amfenac and Amfenac-d5 co-elute or have a consistent and minimal separation. Parameters such as the mobile phase composition, gradient slope, flow rate, and column temperature are carefully adjusted to achieve symmetrical peak shapes and reproducible retention times. The goal is to minimize any potential for differential matrix effects that could arise if the two compounds elute at significantly different times.

Interfacing LC with Advanced Mass Spectrometry Detectors (e.g., QTOF, Orbitrap)

While triple quadrupole mass spectrometers are the workhorses for quantitative bioanalysis, high-resolution mass spectrometry (HRMS) detectors such as Quadrupole Time-of-Flight (QTOF) and Orbitrap are increasingly being utilized. thermofisher.com These instruments offer several advantages, including:

High Mass Accuracy and Resolution: This allows for the confident identification of analytes and the differentiation from isobaric interferences, enhancing the selectivity of the assay.

Full-Scan Data Acquisition: HRMS detectors can acquire full-scan data, which enables retrospective data analysis to identify and quantify unexpected metabolites without the need for re-analysis. thermofisher.com

Enhanced Sensitivity: Modern HRMS instruments can achieve sensitivity comparable to or even exceeding that of triple quadrupole instruments. thermofisher.com

The use of this compound with these advanced detectors further improves the quality of the bioanalytical data by providing a reliable internal standard for accurate quantification in complex biological matrices.

Investigations into Matrix Effects and Ion Suppression Phenomena in Biological Matrices

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.govlongdom.orgnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise data. nih.govlongdom.orgnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since the internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. researchgate.net Consequently, the ratio of the analyte response to the internal standard response remains unaffected, leading to accurate quantification.

To investigate matrix effects during method development, a post-extraction addition technique is commonly employed. This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank biological matrix.

Matrix LotAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Spiked Extract)Matrix Factor
11,250,0001,050,0000.84
21,245,0001,025,0000.82
31,255,0001,065,0000.85
41,260,0001,040,0000.83
51,252,0001,055,0000.84
61,248,0001,030,0000.83

This table is interactive. You can sort and filter the data.

A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A consistent matrix factor across different lots of the biological matrix is essential for a reliable assay.

Method Validation Parameters for Research-Grade Bioanalytical Assays Using Deuterated Standards

A comprehensive validation of the bioanalytical method is required to ensure its reliability for the intended application. The use of a deuterated internal standard like this compound is a key component of this validation. The following parameters are typically evaluated:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Recovery: The efficiency of the extraction procedure.

Matrix Effect: As discussed previously, the influence of the matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of the nominal concentration

This table is interactive. You can sort and filter the data.

By rigorously validating these parameters, the bioanalytical method is demonstrated to be fit for its intended purpose in research and regulated studies.

Assessment of Selectivity and Specificity for this compound

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

In the context of a bioanalytical method for Amfenac with this compound as the IS, selectivity would be assessed by analyzing blank biological matrix samples (e.g., plasma, urine) from multiple sources to investigate the presence of interfering peaks at the retention times of Amfenac and Amfenac-d5. The absence of any significant interfering peaks would demonstrate the selectivity of the method. Specificity would be confirmed by ensuring that the mass transitions monitored for Amfenac and Amfenac-d5 are unique and not subject to cross-talk or interference from endogenous compounds or potential metabolites.

Establishment of Linearity and Dynamic Range for Quantitative Analysis

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A calibration curve would be constructed by plotting the peak area ratio of Amfenac to this compound against the nominal concentration of Amfenac. The linearity is typically evaluated using a weighted linear regression model. The acceptance criterion for the correlation coefficient (r²) is generally expected to be ≥ 0.99.

Table 1: Representative Linearity and Dynamic Range Data

Parameter Expected Value
Calibration Curve Range 1 - 1000 ng/mL
Regression Model Weighted (1/x²) Linear Regression

| Correlation Coefficient (r²) | ≥ 0.995 |

Evaluation of Precision and Accuracy in Complex Biological Samples

Precision is the measure of the degree of scatter or agreement between a series of measurements of the same sample. It is usually expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte and is expressed as a percentage of the nominal value.

Precision and accuracy are evaluated at multiple concentration levels: the lower limit of quantitation (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are assessed.

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 ≤ 20% 80-120% ≤ 20% 80-120%
LQC 3 ≤ 15% 85-115% ≤ 15% 85-115%
MQC 500 ≤ 15% 85-115% ≤ 15% 85-115%

| HQC | 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ), specifically the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

The LLOQ is established as the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample. The precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.

Table 3: Representative LOD and LOQ Data

Parameter Expected Value
LOD ~0.3 ng/mL

| LLOQ | 1 ng/mL |

Characterization of Extraction Recovery and Carryover Effects

Extraction recovery of an analyte in an assay is the detector response obtained from an amount of analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. Carryover is the appearance of an analyte signal in a blank sample that is analyzed after a sample with a high concentration of the analyte.

Extraction recovery for Amfenac and this compound would be determined at LQC, MQC, and HQC levels by comparing the peak areas of extracted samples to those of unextracted standards. The recovery should be consistent and reproducible. Carryover is assessed by injecting a blank sample after the highest concentration standard or sample. The peak area in the blank sample should be less than 20% of the LLOQ peak area for the analyte and less than 5% for the internal standard.

Table 4: Representative Extraction Recovery and Carryover Data

Parameter QC Level Expected Extraction Recovery (%)
Amfenac LQC Consistent and Reproducible
MQC Consistent and Reproducible
HQC Consistent and Reproducible
Amfenac-d5 - Consistent and Reproducible
Carryover - ≤ 20% of LLOQ for Amfenac

Applications in Preclinical Drug Metabolism Research

Elucidation of Amfenac (B1665970) Metabolic Pathways Using Amfenac-d5 Sodium Hydrate (B1144303)

The biotransformation of xenobiotics like Amfenac is typically categorized into Phase I and Phase II metabolic reactions. nih.gov Amfenac-d5 sodium hydrate is instrumental in elucidating these pathways by acting as a tracer, allowing for the unambiguous identification of drug-related material in complex biological matrices.

Phase I reactions introduce or expose functional groups on a drug molecule, generally making it more polar. The primary enzymes responsible for these oxidative reactions are the cytochrome P450 (CYP) superfamily, located mainly in the liver. uomus.edu.iq For a compound like Amfenac, which possesses aromatic rings, a common Phase I biotransformation is hydroxylation.

In preclinical studies, this compound is incubated with liver microsomes or hepatocytes, which contain a rich complement of CYP enzymes. Using liquid chromatography-mass spectrometry (LC-MS), analysts can screen for potential metabolites. The presence of the deuterium (B1214612) label (d5) creates a unique mass signature. For example, a hydroxylated metabolite of Amfenac-d5 would have a mass-to-charge ratio (m/z) that is 16 Da (for the oxygen atom) plus the mass of the deuterated parent compound. This allows for clear differentiation from potential background ions. The specific CYP isozymes involved (e.g., CYP3A4, CYP2C9) can then be identified through reaction phenotyping studies. mdpi.com

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, a process that significantly increases water solubility and facilitates excretion. nih.govuomus.edu.iqpharmacy180.com Common conjugation reactions include glucuronidation, sulfation, and conjugation with amino acids. derangedphysiology.comdrughunter.com The enzymes mediating these reactions, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar moieties like glucuronic acid or sulfate (B86663) to functional groups on the drug molecule. drughunter.com

The carboxylic acid group of Amfenac is a prime site for glucuronidation. By using this compound, researchers can track the formation of these conjugates. In LC-MS analysis, a glucuronide conjugate of Amfenac-d5 would exhibit a characteristic mass shift (an increase of 176 Da for glucuronic acid) from the deuterated parent drug. This stable isotope tracing confirms that the identified conjugate originates from the administered drug, providing definitive evidence of the metabolic pathway. pharmacy180.com

Metabolite Identification and Profiling Studies in Preclinical Models

Metabolite profiling is essential to understand a drug's complete disposition and to identify any metabolites that could contribute to its efficacy or toxicity. nih.govacetherapeutics.com this compound is a powerful tool for these investigations.

Once potential metabolites are detected in in vitro or in vivo samples, they must be isolated and their structures confirmed. acetherapeutics.comnuvisan.com Techniques such as high-performance liquid chromatography (HPLC) are used for isolation. nih.gov Subsequent structural elucidation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netuiowa.edu

The use of this compound simplifies this process. The known mass difference between the deuterated and non-deuterated compound helps to confirm the molecular formula of the metabolites. For example, analysis of samples from preclinical models administered Amfenac-d5 can reveal several drug-related peaks, which can be hypothesized based on common metabolic transformations.

Table 1: Hypothetical Amfenac Metabolites and Corresponding Mass Shifts

Potential Metabolite Biotransformation Expected Mass Shift from Parent Compound
Hydroxylated Amfenac Phase I: Oxidation +16 Da (Addition of Oxygen)
Amfenac Glucuronide Phase II: Glucuronidation +176 Da (Addition of Glucuronic Acid)

A significant challenge in metabolite identification is distinguishing drug-related compounds from the vast number of endogenous molecules present in biological samples. Deuterium labeling offers a definitive solution. scispace.comclearsynth.com

A common strategy involves administering a 1:1 mixture of the deuterated drug (Amfenac-d5) and the non-deuterated drug (Amfenac). scispace.com In the resulting mass spectrum, the parent drug and every one of its metabolites will appear as a unique "doublet" or "twin peak" with a specific mass difference—in this case, 5 Da. This signature pattern makes it straightforward to identify all drug-related material and filter out signals from endogenous compounds, which appear as single peaks. hwb.gov.in This technique dramatically increases the confidence and efficiency of metabolite profiling.

In Vitro Metabolic Stability and Reaction Phenotyping Assessments with this compound

In vitro assays are crucial for predicting a drug's metabolic clearance and its potential for drug-drug interactions (DDIs). wuxiapptec.com

Metabolic stability assays measure the rate at which a drug is metabolized by liver enzymes, typically in preparations like liver microsomes or hepatocytes. creative-bioarray.comwuxiapptec.com In these experiments, this compound is used as an internal standard for the accurate quantification of the non-deuterated Amfenac. By adding a known concentration of the deuterated standard to samples at various time points, any variability in sample processing or instrument response can be normalized, leading to a highly accurate measurement of the parent drug's disappearance over time. researchgate.net

Table 2: Illustrative Reaction Phenotyping Data for Amfenac Metabolism

Enzyme System Method % Contribution to Amfenac Clearance
CYP2C9 Recombinant Enzyme 45%
CYP3A4 Recombinant Enzyme 30%
UGT1A9 Recombinant Enzyme 15%

Assessment of Hepatic Microsomal Stability and Intrinsic Clearance

Hepatic microsomal stability assays are fundamental in vitro tools used to predict the hepatic clearance of a drug candidate. The liver is the primary site for drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction being responsible for the metabolism of a majority of marketed drugs. evotec.com

In this assay, liver microsomes are incubated with the test compound, and the reaction is initiated by adding the cofactor NADPH. evotec.comenamine.net The rate at which the parent compound disappears over time is monitored, typically by LC-MS/MS. enamine.net From this data, the in vitro intrinsic clearance (Clint) can be calculated, which is a measure of the metabolic activity of the liver enzymes towards the compound. evotec.comthermofisher.com

By comparing the metabolic stability of Amfenac with Amfenac-d5, researchers can determine if the sites of deuteration are key points of metabolic attack. A slower rate of metabolism for Amfenac-d5 would indicate that the deuterated positions are involved in Phase I metabolism, providing valuable information for structure-activity relationship studies.

Table 1: Key Parameters in Microsomal Stability Assays

Parameter Description Relevance for Amfenac-d5
Half-life (t1/2) The time it takes for 50% of the compound to be metabolized. A longer t1/2 for Amfenac-d5 compared to Amfenac suggests improved metabolic stability.
Intrinsic Clearance (Clint) A measure of the rate of metabolism by liver enzymes, independent of blood flow. A lower Clint for Amfenac-d5 indicates a reduced rate of hepatic metabolism.

| NADPH | A necessary cofactor for CYP450 enzyme activity. | Its presence initiates the metabolic reaction in the assay. |

Use of Primary Hepatocytes and Cell-Based Models in Drug Metabolism Research

The use of Amfenac-d5 in primary hepatocyte cultures allows for a more complete assessment of its metabolic fate. Researchers can evaluate not only CYP-mediated oxidation but also conjugation pathways like glucuronidation and sulfation. enamine.netnih.gov Cultured primary hepatocytes are particularly useful for evaluating compounds with low turnover rates, where longer incubation times are necessary to observe significant metabolism. nih.govsemanticscholar.org

Enzyme Kinetics and Reaction Phenotyping of Amfenac Metabolism

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. nih.govdntb.gov.ua This is critical for predicting potential drug-drug interactions and understanding variability in patient populations due to genetic polymorphisms in drug-metabolizing enzymes. nih.gov Common approaches include using a panel of recombinant human CYP enzymes or human liver microsomes in the presence of specific chemical inhibitors. nih.govresearchgate.net

For Amfenac metabolism, studies on the structurally related NSAID, bromfenac, have identified that UGT2B7 is involved in forming a key metabolite, while CYPs 2C8, 2C9, and 2C19 catalyze hydroxylation. nih.gov Specifically, CYP2C9 was shown to form reactive intermediates. nih.gov It is plausible that Amfenac is metabolized by a similar panel of enzymes.

In Vivo Preclinical Metabolism Studies Utilizing Deuterated Amfenac

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism. nih.gov Deuterated compounds like Amfenac-d5 are valuable tools in these preclinical studies, serving as tracers to help quantify the drug and its metabolites in various biological matrices. medchemexpress.com

Selection and Justification of Relevant Animal Models for Amfenac Metabolism Research

The choice of an appropriate animal model is crucial for the relevance of preclinical findings. For Amfenac and its prodrug Nepafenac (B1678188), several animal models have been utilized, with the selection depending on the research question.

Rabbits: New Zealand White rabbits are a common model for ocular studies due to their large eye size, which facilitates drug administration and sample collection. They have been used to study the ocular distribution of nepafenac and amfenac and to compare the anti-inflammatory activity of both compounds. nih.govresearchgate.netarvojournals.org

Monkeys: Cynomolgus monkeys have also been used for ocular distribution studies. nih.govresearchgate.net As non-human primates, their ocular physiology is closer to that of humans, providing valuable data for interspecies extrapolation.

Rats: Rats are frequently used in systemic ADME studies and for specific disease models. merckvetmanual.com Sprague-Dawley and Long-Evans rats have been used in models of oxygen-induced retinopathy to test the efficacy of amfenac and nepafenac in inhibiting retinal neovascularization. nih.gov

The justification for using these models is based on their established use in ophthalmology and systemic drug metabolism research, providing a historical database for comparison and regulatory acceptance.

Investigation of Organ-Specific Metabolism and Tissue Distribution in Preclinical Species

Understanding where a drug and its active metabolites distribute in the body is key to assessing both efficacy and potential toxicity. Studies using topical ocular administration of nepafenac in rabbits and monkeys have meticulously characterized the subsequent distribution of both nepafenac and its active metabolite, amfenac, in various ocular tissues. nih.govresearchgate.net

These studies revealed an anterior-to-posterior concentration gradient, with the highest concentrations found in tissues closer to the site of administration. nih.govresearchgate.net The data indicates that topically applied nepafenac effectively delivers amfenac to posterior eye segments like the choroid and retina. nih.govresearchgate.net The use of a deuterated analog like Amfenac-d5 in such studies would facilitate precise quantification by mass spectrometry, distinguishing it from any endogenous compounds.

Table 2: Peak Amfenac Concentrations in Ocular Tissues of Rabbits Following a Single Topical Dose of Nepafenac

Ocular Tissue Peak Amfenac Concentration (nM) Time to Peak (hours)
Sclera (posterior) 41.9 1 or 4
Choroid (posterior) 3.10 1 or 4
Retina (posterior) 0.705 1 or 4

Data derived from studies in New Zealand White rabbits. nih.govresearchgate.net

Characterization of Excretion Pathways (e.g., Renal, Biliary) in Animal Models

Determining the routes and rates of elimination of a drug and its metabolites is a critical component of ADME studies. bioivt.com For many NSAIDs, elimination occurs through both renal (urine) and hepatic (biliary) pathways. merckvetmanual.com

Mass balance studies, often using radiolabeled or stable-isotope-labeled compounds, are the gold standard for quantifying excretion pathways. bioivt.com In these studies, animals are administered Amfenac-d5, and urine, feces, and sometimes bile (via bile duct cannulation) are collected over time. bioivt.com The amount of the parent drug and its metabolites in each matrix is quantified to determine the primary routes of elimination.

Renal Excretion: Involves the elimination of water-soluble compounds and metabolites from the body via urine. merckvetmanual.comnih.gov

Biliary Excretion: Lipid-soluble compounds are often metabolized in the liver and excreted into the bile, which is then eliminated in the feces. merckvetmanual.com For some drugs, enterohepatic recirculation can occur, where a drug excreted in the bile is reabsorbed in the intestine. merckvetmanual.combioivt.com

Studies with Amfenac-d5 would allow for a precise accounting of the drug's total clearance from the body, differentiating the administered compound from its metabolites and providing a complete picture of its disposition in preclinical models.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research Contexts

Non-Clinical Pharmacokinetic Parameter Determination Using Amfenac-d5 Sodium Hydrate (B1144303)

The accurate measurement of Amfenac (B1665970) concentrations, facilitated by Amfenac-d5 Sodium Hydrate, is fundamental to defining its pharmacokinetic parameters in non-clinical settings. Amfenac is the active metabolite of the prodrug Nepafenac (B1678188), and much of its pharmacokinetic profile is determined following the administration of Nepafenac, which rapidly penetrates ocular tissues and is converted by intraocular hydrolases to Amfenac. fda.govtaylorandfrancis.comfda.gov

Preclinical studies in animal models, such as rabbits and monkeys, have been instrumental in characterizing the absorption, distribution, and elimination of Amfenac within ocular tissues. Following topical administration of Nepafenac, Amfenac is distributed throughout the eye, reaching pharmacologically relevant concentrations in both the anterior and posterior segments. researchgate.netnih.gov

Research demonstrates a distinct anterior-to-posterior concentration gradient for both Nepafenac and Amfenac. nih.gov In single-dosed rabbit eyes, peak concentrations of locally-distributed Amfenac showed a trend of sclera > choroid > retina. nih.gov Specifically, peak Amfenac levels in the posterior pole were 41.9 nM in the sclera, 3.10 nM in the choroid, and 0.705 nM in the retina, observed at 1 or 4 hours post-instillation. nih.gov A similar directional gradient was observed in monkey eyes. nih.gov The sustained presence of Nepafenac in posterior tissues may act as a reservoir for its continued hydrolysis to Amfenac. researchgate.net

The elimination kinetics in rabbits show that while the parent compound Nepafenac concentration decreases rapidly in the aqueous humor, Amfenac is present for a considerably longer time. nih.gov

Animal ModelTissue (Posterior Pole)Peak Amfenac Concentration (Cmax)Time to Peak (Tmax)
Rabbit (Single Dose)Sclera41.9 nM1 or 4 hours
Rabbit (Single Dose)Choroid3.10 nM1 or 4 hours
Rabbit (Single Dose)Retina0.705 nM1 or 4 hours
Monkey (Multiple Doses)Sclera21.3 nM1 or 2 hours
Monkey (Multiple Doses)Choroid11.8 nM1 or 2 hours
Monkey (Multiple Doses)Retina2.58 nM1 or 2 hours

Table 1: Peak Concentrations of Locally-Distributed Amfenac in Ocular Tissues of Animal Models Following Topical Nepafenac Administration. nih.gov

While Amfenac is primarily studied for its local effects in the eye, understanding its systemic pharmacokinetics is also important. Following topical ocular administration of Nepafenac 0.1% in humans, low but quantifiable plasma concentrations of Amfenac were observed, with a mean steady-state peak plasma concentration (Cmax) of 0.422 ± 0.121 ng/mL and a mean half-life (t₁₂) of 1.5 ± 0.5 hours. fda.gov

In preclinical animal models, pharmacokinetic parameters such as total clearance (ClT) and volume of distribution at steady state (Vdss) are determined to understand the systemic disposition of a drug. For instance, studies with other nonsteroidal anti-inflammatory drugs (NSAIDs) in avian models provide a framework for how these parameters are evaluated. For tolfenamic acid in geese, the total clearance after intravenous administration was 0.16 L/hr/kg and the volume of distribution was 0.25 L/kg. researchgate.net In ducks, the clearance of tolfenamic acid was found to be dose-dependent, decreasing as the dose increased, which may suggest saturation of hepatic metabolism or excretion pathways. nih.gov Such studies are crucial for understanding how a drug is distributed throughout the body and eliminated, providing data for interspecies scaling.

Quantitative Structure-Permeability Relationships (QSPRs) for Amfenac Analogues

QSPR modeling is a computational approach used to correlate the physicochemical properties of a series of compounds with their biological activity or, in this case, their permeability across biological barriers. nih.gov These models are valuable for predicting the behavior of new chemical entities and for optimizing drug design.

The cornea represents a significant barrier to topical drug delivery to the eye. In vitro studies using excised corneas from different species are essential for evaluating and comparing drug permeability. A study evaluating 25 different drugs established a high correlation for permeability between bovine, porcine, and rabbit corneas. mdpi.com It was noted that drug permeability was generally higher in the rabbit cornea, a difference that could be partly explained by variations in corneal thickness. mdpi.com

The permeability of Amfenac's prodrug, Nepafenac, has been shown to be superior to that of other NSAIDs like Diclofenac. In vitro perfusion studies demonstrated a nearly six-fold greater permeation coefficient for Nepafenac across the corneal epithelium compared to Diclofenac. nih.gov This enhanced permeability is a key factor in its effective delivery to intraocular tissues where it is converted to Amfenac. nih.govscispace.com

CompoundBarrierPermeation Coefficient (k(p) x 10⁻⁶ min⁻¹)Fold Difference
NepafenacCorneal Epithelium727~6x
DiclofenacCorneal Epithelium127
NepafenacConjunctival/Scleral Tissue128~1.6x
DiclofenacConjunctival/Scleral Tissue80

Table 2: Comparison of In Vitro Permeation Coefficients for Nepafenac and Diclofenac Across Ocular Barriers. nih.gov

Predictive QSPR models are built by identifying molecular descriptors that significantly influence a compound's pharmacokinetic behavior. For corneal permeability, properties like lipophilicity (expressed as LogD at pH 7.4) and intermolecular interactions are critical. mdpi.com

In a comprehensive QSPR study, permeability and tissue uptake showed a good sigmoidal correlation with LogD at pH 7.4. mdpi.com The best-fit models for predicting permeability included several structural descriptors as variables:

Number of hydrogen bond sites

Nitrogen atom ratio

Number of rotatable bonds

Molar volume

Index of refraction

LogD at pH 7.4

These models demonstrated a high degree of correlation (R values between 0.822 and 0.940) for the parameters tested, indicating their strong predictive power for corneal drug delivery based on a compound's structural and physicochemical properties. mdpi.com Such models are essential for screening and prioritizing drug candidates in early development. nih.gov

Interspecies Allometric Scaling and Extrapolation of Preclinical Pharmacokinetic Data

Interspecies allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species. plos.org This technique is a cornerstone of translational science, helping to select appropriate first-in-human doses. nih.gov The method is based on the principle that many physiological and pharmacokinetic processes, such as clearance and volume of distribution, are related to the body weight of the species according to a power law equation:

Y = aWᵇ

Where Y is the pharmacokinetic parameter of interest, W is the body weight, and a and b are the allometric coefficient and exponent, respectively. nih.gov

Data from at least three preclinical species are typically used for reliable scaling of parameters like clearance. plos.org For therapeutic proteins, allometric exponents for clearance generally range from 0.65 to 0.84, and for volume of distribution, they range from 0.83 to 1.05. nih.gov These preclinical allometric relationships are often predictive of the human results. nih.gov By plotting the log-transformed pharmacokinetic parameter against the log-transformed body weight for several animal species, a linear relationship can be established, which is then extrapolated to predict the parameter in humans. This approach provides a rational basis for dose selection in early clinical trials, potentially reducing development time and costs. plos.orgnih.gov

Development and Application of Physiologically-Based Pharmacokinetic (PBPK) Models for Research Translation

Physiologically-Based Pharmacokinetic (PBPK) modeling represents a powerful computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. researchgate.net By integrating physicochemical properties of the compound with physiological data of the species being studied, PBPK models can simulate concentration-time profiles in various tissues, offering a mechanistic understanding of a drug's behavior. researchgate.netresearchgate.net This is particularly valuable in preclinical research for translating findings from animal models to human clinical scenarios, thereby optimizing drug development and potentially reducing the need for extensive clinical trials. nih.govnih.gov

For a compound like this compound, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac, a PBPK model would be instrumental. Amfenac itself is the active metabolite of Nepafenac and functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) production. tga.gov.aunih.govcentaurpharma.com The development of a PBPK model for this compound would begin with compiling preclinical data to build and validate the model, which can then be used to predict human pharmacokinetics and inform clinical trial design.

Model Development Based on Preclinical Data

The foundation of a robust PBPK model lies in the quality of its input parameters, which are derived from a combination of in vitro and in vivo preclinical studies. For this compound, this would involve gathering data analogous to that of its parent compound, Amfenac.

Physicochemical and In Vitro Data

Key compound-specific data required for model construction include molecular weight, lipophilicity (logP), acid dissociation constant (pKa), and solubility. Furthermore, in vitro ADME data is critical. Studies on Amfenac show that it does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low likelihood of CYP-mediated drug-drug interactions. tga.gov.aucentaurpharma.com Amfenac also exhibits high affinity for serum albumin, with protein binding percentages reported to be 95.4% for human albumin and 99.1% for human serum. tga.gov.aucentaurpharma.comcentaurpharma.comdrugbank.com This high degree of protein binding is a crucial parameter that governs the distribution of the free, active drug to target tissues.

Pharmacodynamic Data

The therapeutic effect of Amfenac is driven by its inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) are essential pharmacodynamic parameters for a PBPK/PD model. These values quantify the potency of the drug. For Amfenac, the IC50 values for COX-1 and COX-2 have been determined in various studies, showing it to be a potent inhibitor of both isoforms. researchgate.netnih.govnih.govnih.gov

Illustrative Input Parameters for a Hypothetical Amfenac PBPK Model

Parameter CategoryParameterReported Value (for Amfenac)Significance in PBPK Modeling
PhysicochemicalMolecular Weight~255.28 g/molInfluences diffusion and transport processes.
logPData not specifiedDetermines lipid membrane permeability and tissue distribution.
pKaData not specifiedAffects solubility and absorption across membranes.
In Vitro ADMEHuman Serum Protein Binding99.1% tga.gov.aucentaurpharma.comcentaurpharma.comdrugbank.comImpacts the unbound fraction of the drug available for distribution and clearance.
MetabolismDoes not inhibit major CYP enzymes tga.gov.aucentaurpharma.comPredicts potential for drug-drug interactions.
PharmacodynamicsCOX-1 IC5015.3 nM to 0.25 µM researchgate.netnih.govnih.govQuantifies target engagement and therapeutic potency.
COX-2 IC5020.4 nM to 0.15 µM researchgate.netnih.govnih.govQuantifies target engagement and therapeutic potency.

In Vivo Preclinical Pharmacokinetics

Data from animal studies, such as those conducted in rabbits and rats, provide the initial understanding of how the drug behaves in a whole organism. Following topical administration of the prodrug Nepafenac, Amfenac is detected in various ocular tissues, including the aqueous humor, retina, and choroid. nih.govnih.govresearchgate.net Studies in rabbits have characterized the time to maximum concentration (Tmax) and the maximum concentration (Cmax) in these tissues, providing vital data for modeling ocular drug distribution. nih.gov For instance, after a single topical instillation in rabbits, the Cmax of Amfenac in the aqueous humor was 25.9 ng/mL at 1 hour, and in the retinochoroidal tissue, it was 12.5 ng/g at 30 minutes. nih.gov These parameters are used to develop and validate the animal PBPK model before scaling it to humans.

Application in Research Translation

Once a PBPK model is developed and validated with preclinical data, it becomes a valuable tool for translation to the clinical setting.

Cross-Species Extrapolation

A primary application of PBPK modeling is the extrapolation of pharmacokinetics from preclinical species to humans. nih.govnih.gov By replacing the physiological parameters of the animal model (e.g., organ volumes, blood flow rates) with human physiological data, the model can predict the pharmacokinetic profile of this compound in humans. This allows for an informed selection of the first-in-human dose, a critical step in early clinical development. nih.gov

Predicting Tissue-Specific Concentrations

PBPK models can simulate drug concentrations not just in the plasma but also in specific tissues of interest. For an ophthalmic drug like Amfenac, predicting its concentration at the site of action—such as the retina and choroid—is crucial for establishing a link between dose and efficacy. nih.govresearchgate.net The model can help determine if therapeutic concentrations, as indicated by the IC50 values for COX-1 and COX-2, are achieved and maintained in target ocular tissues. researchgate.netnih.gov

Informing Clinical Trial Design

By simulating various dosing regimens, a PBPK model can help optimize the design of clinical trials. It can predict the impact of different dose levels and frequencies on both plasma and tissue concentrations, helping to select regimens that are most likely to be safe and effective. This predictive capability can streamline the clinical development process and increase the probability of success.

Degradation Pathways and Stability Studies of Amfenac and Its Deuterated Analogue in Research Contexts

Forced Degradation Studies for Impurity Profiling and Pathway Elucidation of Amfenac (B1665970)

Forced degradation studies on Amfenac and its prodrug, Nepafenac (B1678188), have been instrumental in identifying key vulnerabilities of the molecular structure and characterizing the resulting impurities.

Oxidation is a prevalent degradation pathway for pharmaceutical compounds, often involving complex mechanisms that can be initiated by atmospheric oxygen, trace metals, or reactive oxygen species from excipients. researchgate.netnih.gov Amfenac, as a phenylacetic acid derivative, is susceptible to oxidative stress. Studies on its prodrug, Nepafenac, reveal that the molecular structure can undergo aerobic oxidation. researchgate.netnih.gov A notable degradation product identified under oxidative conditions is (2-Amino-3-benzoyl)-oxoacetic acid. researchgate.netnih.gov The formation of this α-ketoacid is believed to occur through the oxidation of a key intermediate, 7-benzoyl-1,3-dihydro-indol-2-one. researchgate.netnih.gov The propensity for a drug to oxidize is typically established during these forced degradation studies, which helps in identifying critical parameters to control during manufacturing and storage to ensure product quality. researchgate.net

Hydrolysis, the cleavage of chemical bonds by reaction with water, is one of the most common degradation pathways for drugs, particularly those with ester or amide functional groups. ekb.eg Amfenac is the primary product of the in-vivo hydrolysis of its amide prodrug, Nepafenac. researchgate.netrjptonline.org In forced degradation studies, this conversion of Nepafenac to Amfenac is a principal hydrolytic pathway. researchgate.net Further degradation of Amfenac itself can occur. Under certain conditions, Amfenac can undergo an intramolecular cyclic amidation reaction to yield Amfenac lactam, which has been identified as a related impurity. researchgate.net These studies are typically performed across a range of pH values to simulate conditions the drug might encounter and to determine its stability profile in acidic, neutral, and basic environments. ekb.eg

The stability of a drug substance under light and heat is a critical quality attribute. Amfenac has been noted to be sensitive to degradation by air and light. wikipedia.org Photostability testing, an integral part of forced degradation, exposes the drug to specific light conditions to determine its photosensitivity. mdpi.com While specific photolytic degradation products of Amfenac are not detailed in the provided context, studies on structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Tolfenamic acid show that exposure to UV irradiation can lead to the formation of various by-products through complex reaction pathways. nih.govnih.gov Thermal degradation studies assess the impact of heat on the drug. For some compounds, elevated temperatures can accelerate hydrolytic or oxidative processes, while for others, it can induce unique degradation pathways. mdpi.comnih.gov

Identification and Structural Characterization of Amfenac Degradation Products

The identification and characterization of impurities formed during forced degradation are crucial for understanding the stability of a drug. scispace.com For Amfenac, the primary degradation products identified through studies on its parent compound, Nepafenac, include those formed from hydrolysis and oxidation. researchgate.net

Table 1: Identified Degradation Products of Amfenac/Nepafenac

Degradation Pathway Impurity Name
Hydrolysis/Cyclization Amfenac lactam

This table is based on degradation products identified in studies of Nepafenac, the prodrug of Amfenac.

The process of identifying and elucidating the structure of unknown impurities requires a suite of advanced analytical techniques. ijpar.com High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the parent drug and from each other. pharmafocusasia.com

Once impurities are separated, hyphenated techniques are employed for identification. biomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS) is extensively used to determine the molecular weights of the degradation products, providing initial clues to their identity. irjet.netnih.gov High-Resolution Mass Spectrometry (HRMS) offers more precise mass measurements, allowing for the determination of elemental composition. scispace.com For definitive structural elucidation, impurities may be isolated using preparative HPLC. The isolated compounds are then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), which provides detailed information about the arrangement of atoms within the molecule, confirming the proposed structure. nih.govscispace.com

Table 2: Analytical Techniques for Impurity Identification

Technique Application in Impurity Profiling
HPLC/UPLC Separation and quantification of impurities and degradants. pharmafocusasia.combiomedres.us
LC-MS / LC-MS/MS Determination of molecular weight and fragmentation patterns of unknown impurities. irjet.net
HRMS Accurate mass measurement to determine elemental composition. scispace.com

Long-Term Stability Considerations for Amfenac-d5 Sodium Hydrate (B1144303) as a Reference Standard

Amfenac-d5 Sodium Hydrate is a stable, isotope-labeled version of Amfenac, where five hydrogen atoms have been replaced with deuterium (B1214612). acanthusresearch.com Such deuterated compounds are critical for use as internal standards in quantitative bioanalytical assays, typically using mass spectrometry. medchemexpress.com The stability of a reference standard is paramount, as its purity and integrity directly impact the accuracy and reliability of analytical measurements.

Long-term stability studies for reference standards like this compound are essential to establish appropriate storage conditions and define its shelf-life. The introduction of deuterium can sometimes alter the metabolic profile or stability of a molecule, although it is primarily intended as a tracer for quantitation. medchemexpress.com For this compound, specific storage conditions have been recommended to ensure its long-term stability. It should be stored sealed and away from moisture at -80°C for up to six months or at -20°C for one month. medchemexpress.com Adherence to these conditions is crucial to prevent degradation and maintain the standard's certified purity, ensuring it remains suitable for its intended analytical purpose.

Advanced Research Topics and Future Directions Involving Amfenac D5 Sodium Hydrate

Integration of Deuterated Standards in High-Throughput Screening and Lead Optimization in Drug Discovery

Drug discovery involves screening vast libraries of compounds and then optimizing the most promising "hits" into lead compounds with desirable properties. danaher.com High-Throughput Screening (HTS) and the subsequent lead optimization phase rely heavily on accurate and robust analytical methods. nih.govuthscsa.edu

Deuterated compounds, such as Amfenac-d5 Sodium Hydrate (B1144303), play a crucial role as internal standards in the LC-MS/MS assays that are central to modern drug discovery. pharmaffiliates.comresearchgate.net Their integration provides several advantages:

Improved Accuracy and Precision: In HTS, thousands of compounds are tested, often in complex biological matrices. SIL internal standards correct for sample-to-sample variations in extraction efficiency and matrix-induced ion suppression or enhancement, leading to more reliable data for hit identification. bris.ac.uk

Facilitating ADME Profiling: During lead optimization, a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are evaluated. danaher.com Quantitative LC-MS/MS assays using deuterated standards are the gold standard for determining key pharmacokinetic parameters, such as metabolic stability in liver microsomes or plasma half-life.

Streamlining the Discovery Cycle: By providing high-quality, reliable data, deuterated standards help researchers make better decisions faster. This accelerates the "Design-Synthesize-Test" cycle of lead optimization, where chemical modifications are made to improve a compound's potency and ADME profile. danaher.comresearchgate.net

Pharma companies increasingly utilize custom synthesis of deuterated standards to support these early-stage drug discovery and lead optimization efforts. pharmaffiliates.com

Computational Modeling and In Silico Predictions in Drug Metabolism and Disposition Research

Computational, or in silico, models have become indispensable tools in drug discovery, used to predict the ADME properties of compounds before they are even synthesized. nih.govnih.gov These models help to prioritize which compounds to make and test, saving time and resources. mdpi.com

In silico tools can predict various properties, including:

Metabolic stability and sites of metabolism by enzymes like cytochrome P450s. nih.govnih.gov

Permeability and absorption characteristics. mdpi.com

Distribution throughout the body. mdpi.com

Potential for drug-drug interactions. escholarship.org

The predictive power of these models relies on being trained and validated with high-quality experimental data. nih.govmdpi.com This is where deuterated standards like Amfenac-d5 Sodium Hydrate become critical. The precise quantitative data from metabolic stability assays and pharmacokinetic studies, generated using SIL internal standards, provides the robust, real-world measurements needed to build, refine, and validate these computational models. escholarship.org As the models become more accurate, they can better guide the design of new drug candidates with improved disposition profiles.

Exploration of Novel Research Applications for Deuterated Pharmaceutical Analogues Beyond Drug Metabolism

While the primary use of deuterated compounds like this compound is as internal standards for quantitative analysis, the strategy of "precision deuteration" has emerged as a significant therapeutic approach in its own right. nih.gov This involves selectively replacing specific hydrogen atoms on a drug molecule with deuterium (B1214612) to intentionally alter its metabolic profile. researchgate.net

This approach is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If a C-H bond is broken during a key metabolic step, replacing it with a C-D bond can slow down that reaction. This can lead to several therapeutic advantages:

Enhanced Safety Profile: Deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety and tolerability. nih.govresearchgate.net

Stabilization of Chiral Centers: Placing deuterium at a chiral center can sometimes reduce the interconversion between enantiomers.

This strategy has moved beyond simply creating deuterated versions of existing drugs (a "deuterium switch") to being an integral part of novel drug discovery from the early stages. nih.govuniupo.it The FDA approval of deutetrabenazine in 2017 and deucravacitinib (B606291) in 2022 marked major milestones, validating deuteration as a successful drug design strategy. nih.govresearchgate.net This opens up future research possibilities for creating deuterated analogues of other drugs, potentially including Amfenac (B1665970), to improve their therapeutic properties.

Q & A

Q. What are the recommended analytical techniques for characterizing Amfenac-d5 Sodium Hydrate, and how do these methods ensure compound integrity?

this compound (CAS 61618-27-7) requires rigorous characterization to confirm its structure and purity. Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To verify deuterium substitution and hydrogen bonding patterns.
  • High-Performance Liquid Chromatography (HPLC) : For quantifying isotopic purity and detecting impurities.
  • X-ray Diffraction (XRD) : To confirm crystalline structure and hydrate stoichiometry .
  • Mass Spectrometry (MS) : To validate molecular weight and isotopic labeling accuracy.

Methodological Tip : Cross-validate results using complementary techniques (e.g., NMR and MS) to resolve ambiguities in hydrogen/deuterium exchange effects .

Q. How should stability studies for this compound be designed under varying environmental conditions?

Stability studies must account for hydrate morphology, which influences physical properties like solubility and degradation kinetics . A recommended protocol includes:

  • Temperature/Humidity Stress Tests : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Light Exposure : Assess photodegradation under ICH Q1B guidelines.
  • Analytical Endpoints : Monitor deuterium retention via MS and hydrate phase changes via XRD.

Q. Table 1: Stability Study Design

ConditionDurationKey MetricsAnalytical Method
25°C/60% RH3 monthsDeuterium loss, purityHPLC, MS
40°C/75% RH1 monthHydrate dissociationXRD, TGA
Light (UV/Vis)2 weeksPhotodegradation productsLC-MS

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s solubility be resolved?

Discrepancies in solubility data often arise from heterogeneous hydrate distribution or incomplete deuteration. To address this:

  • Control Hydrate Morphology : Use sieving to standardize particle size and ensure uniform hydrate saturation .
  • Validate Deuteration : Compare solubility in deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O) via NMR .
  • Statistical Analysis : Apply ANOVA to distinguish methodological variability from intrinsic compound properties .

Case Study : A 2023 study resolved solubility discrepancies by correlating XRD-determined crystallinity with dissolution rates, identifying patchy hydrate distribution as a key confounder .

Q. What computational modeling approaches are effective for predicting this compound’s behavior in biological systems?

Integrate experimental data with computational tools:

  • Molecular Dynamics (MD) Simulations : Model hydrogen/deuterium interactions with plasma proteins (e.g., albumin) to predict binding affinities .
  • Artificial Neural Networks (ANN) : Train models on kinetic solubility data to predict bioavailability. For example, MATLAB-based ANNs achieved >90% accuracy (R² > 0.9) in validating hydrate formation kinetics in analogous systems .

Methodological Tip : Use hybrid models (e.g., MD + ANN) to refine predictions and reduce reliance on resource-intensive in vivo studies .

Q. How can researchers design experiments to investigate the isotopic effects of deuterium in this compound?

Deuterium’s kinetic isotope effect (KIE) impacts metabolic pathways. A robust experimental framework includes:

  • In Vitro Metabolism Assays : Compare CYP450-mediated metabolism of deuterated vs. non-deuterated analogs using liver microsomes.
  • Isotope Tracing : Use LC-MS to track deuterium retention in metabolites.
  • Control for Hydrate Stability : Ensure deuterium loss during assays does not confound results (e.g., via parallel stability testing) .

Advanced Consideration : Pair these assays with quantum mechanical calculations to quantify KIE at specific metabolic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.